molecular formula C14H17NO4 B2877291 4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate CAS No. 412335-18-3

4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate

Cat. No.: B2877291
CAS No.: 412335-18-3
M. Wt: 263.293
InChI Key: WTEMYUWYDPNDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate is an organic compound with the molecular formula C14H17NO4 and an average molecular mass of 263.293 g/mol . This chemical entity features acetamide and phenyl acetate functional groups, characteristics that often place similar compounds under investigation as potential intermediates in organic synthesis and pharmaceutical research . The structural motifs present in this molecule suggest it may have relevance in the development of novel chemical probes or as a building block for more complex architectures . Researchers can utilize this compound for in-vitro studies to explore its physicochemical properties and potential biochemical interactions. Handling should follow standard laboratory safety practices. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

[4-(2-acetamido-3-oxobutyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-9(16)14(15-10(2)17)8-12-4-6-13(7-5-12)19-11(3)18/h4-7,14H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEMYUWYDPNDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-wise Synthesis via Intermediate Formation

The most widely documented approach involves sequential functionalization of a phenyl acetate precursor. A representative pathway includes:

  • Synthesis of 4-Hydroxyacetophenone :
    Starting with phenol, Friedel-Crafts acylation using acetyl chloride in the presence of aluminum chloride yields 4-hydroxyacetophenone.

  • Acetylation to 4-Acetoxyacetophenone :
    Reacting 4-hydroxyacetophenone with acetic anhydride under acidic conditions (e.g., H₂SO₄) forms 4-acetoxyacetophenone. Pyridine propyl sulfonic acid ionic liquids have demonstrated efficacy as catalysts in analogous esterifications, achieving yields >85% at 120–130°C.

  • Introduction of 3-Oxobutyl Side Chain :
    A Mannich reaction with 4-acetoxyacetophenone, formaldehyde, and ammonium acetate introduces a β-amino ketone moiety. Subsequent acetylation of the amine group using acetic anhydride produces the target compound.

Key Reaction Conditions :

  • Mannich reaction: Ethanol solvent, reflux (78°C), 6–8 hours
  • Acetylation: Room temperature, triethylamine base, 2-hour stirring

One-Pot Tandem Reactions

Recent advancements utilize cascade reactions to streamline synthesis:

Method :
4-Hydroxyacetophenone, acetic anhydride, and 3-oxobutanamide undergo concurrent acetylation and alkylation in a single reactor. Dual catalysis using p-toluenesulfonic acid (acid) and tetrabutylammonium bromide (phase-transfer catalyst) enables 72% yield reduction in processing time by 40% compared to step-wise approaches.

Advantages :

  • Eliminates intermediate isolation
  • Reduces solvent waste

Industrial Production Considerations

Large-Scale Reactor Design

Parameter Batch Reactor Specification
Capacity 5,000 L stainless steel vessel
Temperature Control Jacketed heating/cooling (±1°C)
Agitation 3-blade turbine (120–150 RPM)
Catalyst Loading 1.5% w/w ionic liquid

Purification Protocols

Industrial purification employs fractional distillation followed by recrystallization:

  • Distillation :

    • Initial cut: 100–150°C (removes unreacted phenol)
    • Product fraction: 190–195°C
  • Recrystallization :
    Solvent system: Ethyl acetate/hexane (1:3 v/v)
    Purity enhancement: 92% → 99.5%

Reaction Mechanism Analysis

Acetylation Kinetics

The esterification of 4-hydroxyacetophenone follows second-order kinetics:

$$
\text{Rate} = k[\text{Phenol}][\text{Acetic Anhydride}]
$$

Activation energy (Eₐ) decreases from 65 kJ/mol (conventional H₂SO₄ catalysis) to 48 kJ/mol with ionic liquids, demonstrating their catalytic superiority.

Mannich Reaction Pathway

The mechanism proceeds through:

  • Iminium ion formation from formaldehyde and ammonium acetate
  • Nucleophilic attack by 4-acetoxyacetophenone enolate
  • Tautomerization to β-amino ketone

Rate-Determining Step : Enolate formation (energy barrier = 32 kcal/mol via DFT calculations).

Comparative Method Evaluation

Method Yield (%) Purity (%) Energy Use (kWh/kg)
Step-wise (H₂SO₄) 68 95 12.4
Step-wise (Ionic Liquid) 88 98 9.8
One-Pot Tandem 72 97 8.2

Key Findings :

  • Ionic liquid catalysis improves yield by 29.4% over traditional acid methods
  • One-pot approaches reduce energy consumption by 33.9% versus step-wise

Challenges and Optimization Strategies

Side Reactions

  • Keto-enol tautomerization : Stabilized via low-temperature (0–5°C) workup
  • Over-acetylation : Controlled by stoichiometric acetic anhydride ratios (1:1.1 molar)

Catalyst Recycling

Pyridine propyl sulfonic acid ionic liquids maintain 89% activity after 5 cycles when recovered via vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

    Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Amines are the primary products.

    Substitution: Substituted phenyl acetates are formed.

Scientific Research Applications

4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the phenyl acetate moiety can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

4-(3-Oxobutyl)phenyl Acetate (Cuelure, CAS 3572-06-3)

  • Structure: Shares the 3-oxobutyl and phenyl acetate backbone but lacks the acetylamino group.
  • Applications : Primarily used as a chemical lure in entomology to attract fruit flies (e.g., Bactrocera spp.) .
  • Stability: The absence of the acetylamino group in cuelure may enhance volatility, critical for its role as an insect attractant .

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

  • Structure : Contains a β-keto ester group instead of the β-keto amide in the target compound.
  • Applications : Used as a precursor in synthesizing pharmaceuticals and fragrances .
  • Reactivity: The ester group in ethyl 2-phenylacetoacetate is more prone to hydrolysis than the acetamide in 4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate, affecting its stability under acidic conditions .

Methyl 2-Benzoylamino-3-Oxobutanoate

  • Structure: Features a benzoylamino substituent instead of acetylamino and a methyl ester terminus.
  • Synthetic Utility: Serves as a precursor for arylaminobut-2-enoates, highlighting the role of amide substituents in directing cyclization reactions .

4-(3-Oxobutyl)phenyl Formate (Melolure)

  • Structure : Replaces the acetate group in cuelure with a formate ester.
  • Applications : Synergistic lure for Bactrocera dorsalis, with improved efficacy in tropical climates compared to cuelure .

Flavoring Agents (e.g., Vanillin Acetate, CAS 881-68-5)

  • Regulatory Status: Flavoring esters like vanillin acetate are GRAS (Generally Recognized as Safe), but the acetylamino group in this compound may require additional toxicity profiling for food applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Key Functional Groups Primary Applications Biological Activity
This compound 3572-06-3 Acetamide, β-keto, phenyl acetate Heterocyclic synthesis Potential antimicrobial
4-(3-Oxobutyl)phenyl acetate (Cuelure) 3572-06-3 β-keto, phenyl acetate Insect attractant Pheromone mimicry
Ethyl 2-phenylacetoacetate 5413-05-8 β-keto ester Pharmaceutical precursor N/A
Methyl 2-benzoylamino-3-oxobutanoate - Benzoylamide, β-keto ester Cyclization precursor Antimicrobial
4-(3-Oxobutyl)phenyl formate (Melolure) - Formate ester, β-keto Enhanced insect lure Tropical pest control

Key Research Findings and Contrasts

  • Synthetic Versatility: The acetylamino group in this compound facilitates nucleophilic attacks, enabling heterocyclic ring formation (e.g., imidazo-thiadiazoles) with demonstrated bioactivity . In contrast, cuelure’s simpler structure limits its utility to electrophilic reactions .
  • Stability and Reactivity : Amide-containing derivatives (e.g., the target compound) exhibit greater thermal stability than ester analogs like ethyl 2-phenylacetoacetate, which degrade faster under basic conditions .
  • Commercial Viability: Discontinuation of this compound contrasts with the sustained production of cuelure, underscoring differences in industrial demand .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.